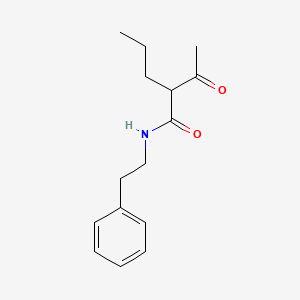
2-Acetyl-n-(2-phenylethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-n-(2-phenylethyl)pentanamide is an organic compound with the molecular formula C15H21NO2 It is a derivative of pentanamide, featuring an acetyl group and a phenylethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-n-(2-phenylethyl)pentanamide typically involves the reaction of pentanamide with acetyl chloride and 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Pentanamide+Acetyl Chloride+2-Phenylethylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2-Acetyl-n-(2-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or other derivatives.
科学研究应用
2-Acetyl-n-(2-phenylethyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Acetyl-n-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Acetyl-n-(2-phenylethyl)butanamide
- 2-Acetyl-n-(2-phenylethyl)hexanamide
- 2-Acetyl-n-(2-phenylethyl)octanamide
Comparison
2-Acetyl-n-(2-phenylethyl)pentanamide is unique due to its specific chain length and the presence of both acetyl and phenylethyl groups. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity. These differences can influence its suitability for various applications and its overall effectiveness in specific contexts.
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
2-acetyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C15H21NO2/c1-3-7-14(12(2)17)15(18)16-11-10-13-8-5-4-6-9-13/h4-6,8-9,14H,3,7,10-11H2,1-2H3,(H,16,18) |
InChI 键 |
UASORKWQUVOZNC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C)C(=O)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


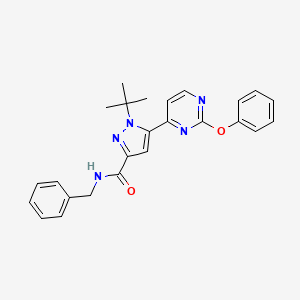

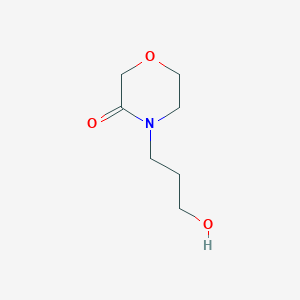
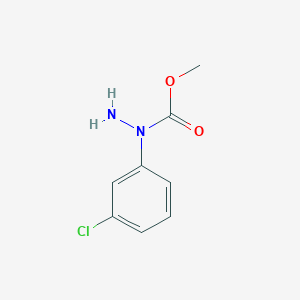
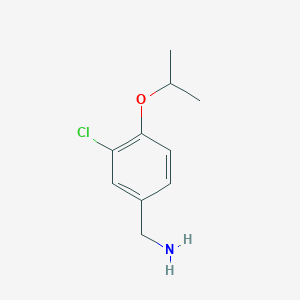

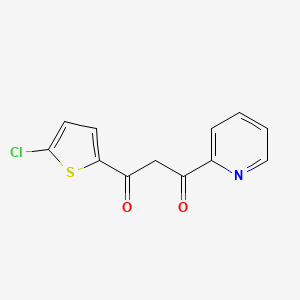
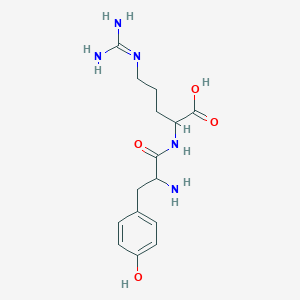
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
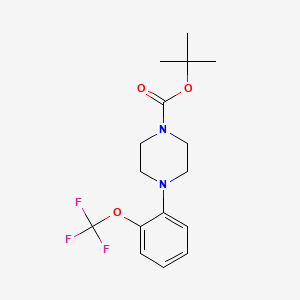

![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
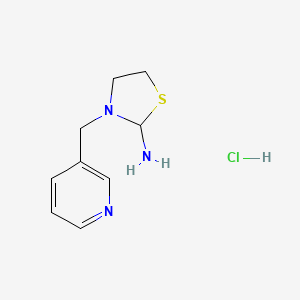
![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)
